molecular formula C17H15NO5 B2828782 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate CAS No. 1105202-11-6

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate

Cat. No.: B2828782
CAS No.: 1105202-11-6
M. Wt: 313.309
InChI Key: QCMWVWHAUIRXTL-UHFFFAOYSA-N
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Description

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a heterocyclic derivative featuring a 1,2-oxazole (isoxazole) core substituted at the 5-position with a furan ring and at the 3-position with a methyl 2-(4-methylphenoxy)acetate group. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-12-4-6-14(7-5-12)21-11-17(19)22-10-13-9-16(23-18-13)15-3-2-8-20-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMWVWHAUIRXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and oxazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of furan-based compounds demonstrated potent activity against various bacterial strains, suggesting that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate could be effective as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anti-inflammatory Properties

Furan derivatives have been recognized for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory mediators, potentially inhibiting pathways like COX-II and lipoxygenase. In vitro studies have shown that similar compounds can reduce the production of inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The oxazole ring in the compound is associated with a range of biological activities, including anticancer effects. Studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The application of this compound in cancer therapy is an area of ongoing research.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting the potential of furan-containing compounds in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers synthesized a series of oxazole derivatives and tested their effects on COX-II inhibition. The findings demonstrated that some derivatives significantly reduced COX-II activity in vitro, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on structural features, biological activities, and physicochemical properties.

Structural Analogues and Key Differences

Compound Name Core Heterocycle Key Substituents Biological Activity Reference
[Target] [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate Isoxazole Furan, methylphenoxy acetate Not explicitly reported (speculative) -
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) 1,2,4-Triazole Furan, phenyl, thioacetate Immunomodulatory, antioxidant, hepatoprotective
Sodium 2-(4-amino-(5-(furan-2-yl)-1,2,4-triazol-3-ylthio)acetate 1,2,4-Triazole Furan, amino, thioacetate (sodium salt) Antioxidant, hepatoprotective, immunomodulatory
Isopropyl 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetate 1,2,4-Triazole Furan, amino, thioacetate (isopropyl ester) Moderate antimicrobial activity (S. aureus)
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 1,2,4-Triazole Decylthio, morpholine Antifungal, antimicrobial

Key Structural Observations:

  • Substituent Variability: The methylphenoxy acetate group in the target compound differs from thioacetate (e.g., Tryfuzol®) or amino-thioacetate (e.g., ) groups, which may influence solubility and metabolic stability.
  • Salt vs. Ester Forms : Sodium salts (e.g., ) enhance water solubility, whereas esterified forms (target compound, ) improve lipophilicity.

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 857348-51-7

The structure of the compound includes a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of the phenoxyacetate group may also contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan and isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Compound Target Bacteria Activity
Furan Derivative ASalmonella typhiModerate
Furan Derivative BBacillus subtilisStrong

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds related to this compound can inhibit key enzymes such as mushroom tyrosinase. For example, one study reported IC₅₀ values for similar compounds ranging from 0.0433 µM to 0.28 µM for monophenolase and diphenolase activities, indicating potent inhibitory effects compared to standard inhibitors like kojic acid .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The compound likely interacts with active sites on target enzymes, leading to inhibition.
  • Molecular Docking Studies : Computational analyses suggest that the compound can bind effectively to enzyme catalytic sites, which is crucial for its inhibitory activity .
  • Structural Features : The specific arrangement of functional groups in the compound enhances its binding affinity and biological effectiveness.

Study 1: Tyrosinase Inhibition

A study investigating the inhibitory effects of various furan-based compounds found that those with hydroxyl substitutions exhibited enhanced activity against tyrosinase. The structure-activity relationship indicated that modifications in the phenolic ring significantly influenced enzyme inhibition .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on related compounds showed low toxicity profiles with CC₅₀ values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate, and how can yield and purity be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and esterification. Key steps:

  • Oxazole formation : Cyclization of furan-2-carbonyl derivatives with hydroxylamine under acidic conditions .
  • Esterification : Use of coupling agents (e.g., DCC/DMAP) to link the oxazole moiety to 2-(4-methylphenoxy)acetic acid. Solvents like dichloromethane enhance reaction efficiency due to polarity matching .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxazole and ester linkages .
  • HPLC-DAD : Monitors purity (>98%) and detects impurities using a C18 column (acetonitrile/water mobile phase) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 356.1264) .

Q. How stable is this compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Forced degradation studies reveal:

  • Acidic/alkaline hydrolysis : Degrades into furan-2-carboxylic acid and 2-(4-methylphenoxy)acetic acid. Use 0.1M HCl/NaOH at 60°C for 24 hours to assess stability .
  • Oxidative stress : 3% H2_2O2_2 generates sulfoxide byproducts; monitor via TLC .
  • Photostability : UV exposure (254 nm) causes <10% degradation over 48 hours; store in amber vials .

Advanced Research Questions

Q. What are the key degradation pathways and products of this compound under stressed conditions?

  • Methodological Answer :

  • Oxidative degradation : Forms sulfoxide and sulfone derivatives, identified via LC-MS and 1^1H NMR .
  • Thermal degradation : Above 150°C, ester bond cleavage dominates; use thermogravimetric analysis (TGA) to map decomposition .
  • Enzymatic hydrolysis : Incubate with esterases (e.g., porcine liver esterase) to simulate metabolic pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to tyrosinase or cyclooxygenase-2 (COX-2). The oxazole and furan rings show strong π-π stacking with active-site residues .
  • QSAR studies : Correlate substituent effects (e.g., methylphenoxy vs. methoxyphenoxy) with activity using CoMFA/CoMSIA .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they resolved?

  • Methodological Answer :

  • Twinned crystals : Use SHELXL for refinement with HKLF5 data format to handle pseudo-merohedral twinning .
  • Disorder modeling : For flexible methylphenoxy groups, apply PART and ISOR restraints in SHELX .
  • High-resolution data : Synchrotron radiation (λ = 0.7 Å) improves anomalous scattering for phasing .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :

  • Comparative SAR : Replace 4-methylphenoxy with 4-fluorophenoxy () to enhance antimicrobial activity (IC50_{50} from 6.4 µM to 4.2 µM) .
  • Bioisosteric swaps : Substitute oxazole with triazole ( ) to improve solubility but reduce tyrosinase inhibition .
  • Steric effects : Bulky substituents (e.g., isopropylsulfonyl) hinder enzyme binding; use molecular dynamics (MD) simulations to validate .

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